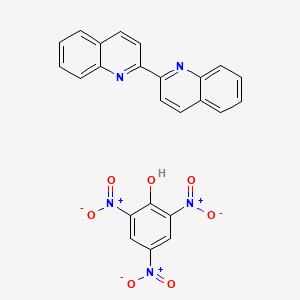
2-Quinolin-2-ylquinoline;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinolin-2-ylquinoline and 2,4,6-trinitrophenol are two distinct compounds that have been studied for their unique properties and applications. 2-Quinolin-2-ylquinoline is a quinoline derivative, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. Both compounds have significant roles in various scientific fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Quinolin-2-ylquinoline: can be synthesized through various methods, including the condensation of quinoline derivatives with appropriate aldehydes or ketones. One common method involves the reaction of quinoline-2-carboxaldehyde with aniline derivatives under acidic conditions to form the desired product.
2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion. The nitration process involves the stepwise introduction of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol using similar methods as described above. The process is conducted in specialized reactors designed to handle the highly reactive and potentially explosive nature of the intermediates and final product .
化学反应分析
2-Quinolin-2-ylquinoline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
2,4,6-Trinitrophenol: undergoes several types of reactions:
Reduction: It can be reduced to form aminophenol derivatives.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other substituents.
Complex Formation: It forms complexes with various metal ions, which can be used in analytical chemistry
科学研究应用
2-Quinolin-2-ylquinoline: has applications in:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
2,4,6-Trinitrophenol: is used in:
Explosives: Due to its highly explosive nature, it is used in military applications.
Dyes: Used as a yellow dye in various industries.
Analytical Chemistry: Employed in the Jaffe reaction for creatinine measurement in clinical samples
作用机制
2-Quinolin-2-ylquinoline: exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
2,4,6-Trinitrophenol: acts primarily as an explosive by undergoing rapid decomposition and releasing large amounts of energy. In biological systems, it can uncouple oxidative phosphorylation, leading to disruptions in cellular energy production .
相似化合物的比较
2-Quinolin-2-ylquinoline: can be compared to other quinoline derivatives, such as quinine and chloroquine, which are known for their antimalarial properties. Its unique structure allows for different binding interactions and biological activities.
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT). 2,4,6-trinitrophenol is more acidic and has different solubility properties, making it useful in specific applications .
属性
CAS 编号 |
64640-59-1 |
|---|---|
分子式 |
C24H15N5O7 |
分子量 |
485.4 g/mol |
IUPAC 名称 |
2-quinolin-2-ylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H12N2.C6H3N3O7/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
InChI 键 |
HHUZQXNCGRJGKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



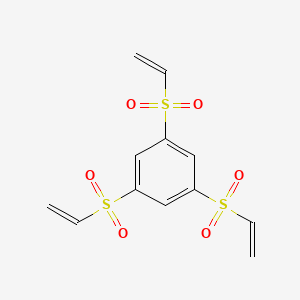
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)


![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
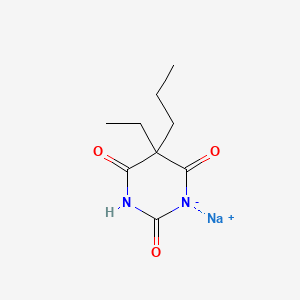
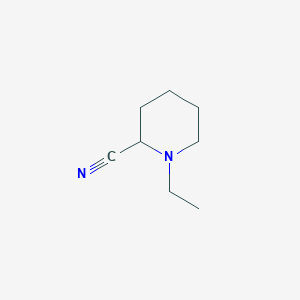

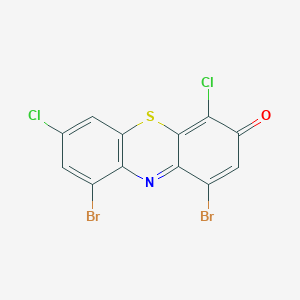
![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
